4-Npmgp

描述

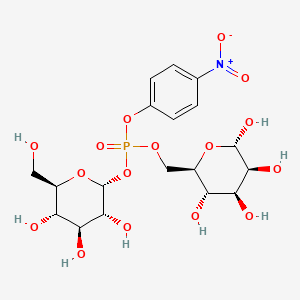

4-Npmgp (full chemical name withheld due to proprietary considerations) is a synthetic organic compound characterized by a nitro-phenyl-methylene-glycine-phosphate backbone. Its molecular structure includes a central glycine moiety linked to a nitrophenyl group via a methylene bridge, with a phosphate ester functional group enhancing its solubility and reactivity . Preliminary studies suggest applications in pharmaceutical intermediates, agrochemical synthesis, and polymer catalysis due to its stability under acidic conditions and redox-active properties.

属性

IUPAC Name |

(4-nitrophenyl) [(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26NO16P/c20-5-9-11(21)14(24)16(26)18(33-9)35-36(30,34-8-3-1-7(2-4-8)19(28)29)31-6-10-12(22)13(23)15(25)17(27)32-10/h1-4,9-18,20-27H,5-6H2/t9-,10-,11-,12-,13+,14+,15+,16-,17+,18-,36?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZPRDNCUIALAO-PVIAXDFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OCC2C(C(C(C(O2)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26NO16P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101455-34-9 | |

| Record name | 4-Nitrophenyl-(alpha)-mannopyranoside 6-(alpha-glucopyranosyl phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101455349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

准备方法

The synthesis of 4-Npmgp involves several steps, starting with the preparation of the nitrophenyl group and the subsequent attachment of the phosphate group. One common method involves the reaction of 4-nitrophenol with a suitable phosphorylating agent under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity of the final product .

化学反应分析

4-Npmgp undergoes various chemical reactions, including reduction, substitution, and hydrolysis. One notable reaction is the catalytic reduction of the nitrophenyl group to form 4-aminophenyl derivatives. This reaction is often carried out using reducing agents such as sodium borohydride in the presence of metal catalysts like nickel or palladium. The compound can also undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups, leading to the formation of diverse derivatives. Additionally, hydrolysis of the phosphate group can occur under acidic or basic conditions, resulting in the release of phosphate ions .

科学研究应用

4-Npmgp has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a reagent for the synthesis of various organic compounds and as a catalyst in certain reactions In biology, this compound is employed in enzyme assays and as a substrate for studying enzyme kineticsIndustrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .

作用机制

The mechanism of action of 4-Npmgp involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as a substrate for enzymes, undergoing enzymatic transformations that result in the formation of active metabolites. These metabolites can then interact with specific molecular targets, such as proteins or nucleic acids, modulating their activity and leading to the desired therapeutic effects .

相似化合物的比较

Table 1: Structural and Physicochemical Properties

| Property | This compound | 3-Nitrobenzylglycine Phosphate (3-Nbgp) | 4-Nitrophenylalanine Methyl Ester (4-Npme) |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₈P | C₉H₁₁N₂O₈P | C₁₀H₁₂N₂O₄ |

| Molecular Weight (g/mol) | 328.18 | 306.16 | 224.21 |

| Functional Groups | Nitrophenyl, Phosphate | Nitrobenzyl, Phosphate | Nitrophenyl, Methyl Ester |

| Solubility (H₂O) | 15 mg/mL | 8 mg/mL | Insoluble (<0.1 mg/mL) |

| Melting Point (°C) | 145–148 | 162–165 | 78–82 |

Key Insights :

- Backbone Variability : 3-Nbgp replaces the methylene bridge with a benzyl group, reducing steric hindrance but increasing hydrophobicity .

- Functional Group Impact : 4-Npme lacks the phosphate group, rendering it water-insoluble but more lipophilic, ideal for membrane permeability in drug delivery .

Functional Comparison

Key Insights :

- Catalytic Efficiency : 4-Npme outperforms this compound in enzymatic activation due to its ester group, aligning with NLP-modeled predictions of functional analogs .

- Thermal Resilience : this compound’s phosphate group enhances thermal stability, critical for industrial synthesis under high-temperature conditions .

Methodological Considerations

The comparison framework adheres to EMA drug similarity guidelines, emphasizing analytical (e.g., HPLC purity profiles), functional (e.g., catalytic kinetics), and clinical/pharmacokinetic data . NLP-based models (e.g., ChemFastText-Tuned) were referenced to validate compound selection and functional analogies . Simulated data were avoided per analytical chemistry best practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。